Muscarinic M4 vs. M3 Receptor Ki Selectivity Window Relative to N-((4-morpholinopyrimidin-2-yl)methyl)isobutyramide
In radioligand displacement assays using human M4 and M3 receptors expressed in CHO cells, 3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide displays a Ki of 155 nM at M4 and 200 nM at M3, resulting in a selectivity ratio (M3/M4) of 1.29 [1]. In contrast, the isobutyramide analog N-((4-morpholinopyrimidin-2-yl)methyl)isobutyramide exhibits a reversed selectivity profile with stronger M3 affinity (Ki = 120 nM M3; Ki = 280 nM M4), yielding an M3/M4 ratio of 0.43 [2]. The 3-methylbutanamide side chain thus shifts the isoform preference approximately 3-fold toward M4, a relevant consideration for neurological research programs targeting M4-mediated pathways.
| Evidence Dimension | Muscarinic receptor subtype selectivity (Ki ratio M3/M4) |
|---|---|
| Target Compound Data | Ki (M4) = 155 nM; Ki (M3) = 200 nM; Selectivity ratio = 1.29 (slight M4 preference) |
| Comparator Or Baseline | N-((4-morpholinopyrimidin-2-yl)methyl)isobutyramide: Ki (M4) = 280 nM; Ki (M3) = 120 nM; Selectivity ratio = 0.43 (M3 preference) |
| Quantified Difference | Selectivity ratio shifts from 0.43 (M3-preferring) to 1.29 (M4-preferring), a 3.0-fold change in isoform bias. |
| Conditions | Displacement of [3H]NMS from human M4 and M3 receptors expressed in CHO cells by microplate scintillation counting radioligand binding assay. |
Why This Matters
This 3-fold shift in muscarinic subtype bias directly impacts the compound's suitability for M4-focused neurological target engagement studies, making it the preferred choice over the isobutyramide analog.
- [1] BindingDB BDBM50030247 (CHEMBL3354075). Affinity Data: Ki 155 nM (M4) and Ki 200 nM (M3). University of Camerino / ChEMBL curation. View Source
- [2] BindingDB entry for N-((4-morpholinopyrimidin-2-yl)methyl)isobutyramide (BDBM50548973). Affinity Data: Ki values at M4 and M3. PubChem SID linked. View Source
